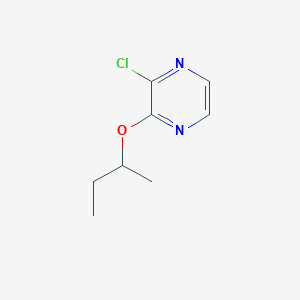

2-(Butan-2-yloxy)-3-chloropyrazine

Description

BenchChem offers high-quality 2-(Butan-2-yloxy)-3-chloropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butan-2-yloxy)-3-chloropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yloxy-3-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-3-6(2)12-8-7(9)10-4-5-11-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWHAELNHGGIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Butan-2-yloxy)-3-chloropyrazine

CAS Number: 1247532-74-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(butan-2-yloxy)-3-chloropyrazine, a substituted pyrazine derivative of interest in medicinal chemistry and materials science. This document details its chemical properties, a validated synthetic protocol, and expected analytical data, offering a valuable resource for researchers engaged in the design and synthesis of novel bioactive compounds.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in drug design.[2] The incorporation of a chlorine atom and a butoxy group at the 2 and 3 positions, respectively, modulates the lipophilicity and electronic nature of the pyrazine core, potentially influencing its pharmacokinetic and pharmacodynamic properties.[1][3] This strategic functionalization makes 2-(butan-2-yloxy)-3-chloropyrazine an attractive intermediate for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antibacterial agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(butan-2-yloxy)-3-chloropyrazine is presented in the table below. These properties are essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1247532-74-6 | [3] |

| Molecular Formula | C₈H₁₁ClN₂O | [3] |

| Molecular Weight | 186.64 g/mol | [3] |

| IUPAC Name | 2-(butan-2-yloxy)-3-chloropyrazine | [3] |

| InChI Key | JNWHAELNHGGIIC-UHFFFAOYSA-N | [3] |

| XLogP3 | 2.4 | [3] |

Synthesis of 2-(Butan-2-yloxy)-3-chloropyrazine

The synthesis of 2-(butan-2-yloxy)-3-chloropyrazine is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established method involves the displacement of a chloride ion from 2,3-dichloropyrazine by the butan-2-oxide anion. The pyrazine ring, being an electron-deficient heteroaromatic system, is susceptible to attack by nucleophiles, making this a highly efficient transformation.[4]

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Synthetic route to 2-(Butan-2-yloxy)-3-chloropyrazine.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous 2-alkoxy-3-chloropyrazines.[4]

Materials:

-

2,3-Dichloropyrazine

-

Butan-2-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add butan-2-ol (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This in situ formation of sodium butan-2-oxide is crucial for the subsequent reaction.

-

Nucleophilic Aromatic Substitution: In a separate flame-dried flask under an inert atmosphere, dissolve 2,3-dichloropyrazine (1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C. Slowly add the freshly prepared sodium butan-2-oxide solution to the 2,3-dichloropyrazine solution via cannula or a dropping funnel.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

-

Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(butan-2-yloxy)-3-chloropyrazine as a pure compound.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazine ring and the butoxy side chain.

-

Pyrazine Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two non-equivalent protons on the pyrazine ring.

-

Butoxy Protons:

-

A multiplet for the methine proton (-OCH-) of the butoxy group (typically δ 4.5-5.5 ppm).

-

A multiplet for the methylene protons (-CH₂-) of the ethyl group (typically δ 1.5-2.0 ppm).

-

A doublet for the methyl group adjacent to the methine proton (typically δ 1.2-1.5 ppm).

-

A triplet for the terminal methyl group of the ethyl group (typically δ 0.8-1.2 ppm).

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyrazine Carbons: Four signals in the aromatic region (typically δ 130-160 ppm), corresponding to the four unique carbons of the pyrazine ring. The carbons attached to the electronegative chlorine and oxygen atoms will be shifted downfield.

-

Butoxy Carbons:

-

A signal for the methine carbon (-OCH-) (typically δ 70-80 ppm).

-

A signal for the methylene carbon (-CH₂-) (typically δ 25-35 ppm).

-

Signals for the two methyl carbons (typically δ 10-25 ppm).

-

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.64 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.[5] Common fragmentation patterns would involve the loss of the butoxy group or cleavage of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (aromatic ring): ~1400-1600 cm⁻¹

-

C-O stretching (ether): ~1050-1250 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Potential Applications in Drug Discovery and Development

Substituted pyrazines are a cornerstone of many drug discovery programs due to their wide range of pharmacological activities.[1][2][6] The structural motif of 2-alkoxy-3-chloropyrazine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, similar structures have been investigated for their potential as kinase inhibitors, anti-infective agents, and modulators of various cellular signaling pathways.[1][2] The specific combination of the chloro and butoxy substituents in 2-(butan-2-yloxy)-3-chloropyrazine provides a unique starting point for further chemical modifications, such as cross-coupling reactions at the chloro position, to generate libraries of novel compounds for biological screening.

Safety and Handling

As with any chemical compound, 2-(butan-2-yloxy)-3-chloropyrazine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is not available, related chlorinated aromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

This technical guide provides a detailed overview of 2-(butan-2-yloxy)-3-chloropyrazine, a valuable building block for chemical synthesis and drug discovery. The provided synthetic protocol, based on established chemical principles, offers a reliable method for its preparation. The predicted analytical data serves as a useful reference for the characterization of the synthesized compound. The versatile pyrazine core, functionalized with reactive and modifiable substituents, positions 2-(butan-2-yloxy)-3-chloropyrazine as a compound of significant interest for the development of novel molecules with diverse applications.

References

[7] PubChem. 2-[(2R)-butan-2-yl]-3-methoxypyrazine. National Center for Biotechnology Information. [Link]. Accessed February 19, 2026. [3] Chembeez. 2-(butan-2-yloxy)-3-chloropyrazine, 95%. [Link]. Accessed February 19, 2026. [1] Ma, D., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]. [8] PubChem. Butan-2-ol. National Center for Biotechnology Information. [Link]. Accessed February 19, 2026. [2] Zhang, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]. [9] PubChem. 2,3-Dichloropyrazine. National Center for Biotechnology Information. [Link]. Accessed February 19, 2026. [4] U.S. Patent No. 3,287,451. (1966). Process for the preparation of 2,3-dichloropyrazine. [10] Ather, A. R., et al. (2011). 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o684. [Link]. [6] Semantic Scholar. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]. Accessed February 19, 2026. [11] Pearson. Shown below is the mass spectrum of butan-2-ol. Identify the m/z ... [Link]. Accessed February 19, 2026. [12] Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram. [Link]. Accessed February 19, 2026. [13] Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram. [Link]. Accessed February 19, 2026. [14] Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. [Link]. Accessed February 19, 2026. [5] NIST. 2-Butanone, 3-chloro-. National Institute of Standards and Technology. [Link]. Accessed February 19, 2026.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(butan-2-yloxy)-3-chloropyrazine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 4. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]

- 5. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. One moment, please... [revroum.lew.ro]

- 9. Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Shown below is the mass spectrum of butan-2-ol. Identify the m/z ... | Study Prep in Pearson+ [pearson.com]

- 13. mdpi.com [mdpi.com]

- 14. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-(Butan-2-yloxy)-3-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(butan-2-yloxy)-3-chloropyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, including its molecular weight and structure. It further outlines a probable synthetic pathway, methods for purification and characterization, and discusses its potential applications, particularly within the realm of drug discovery. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics and functional materials.

Core Molecular Attributes

2-(Butan-2-yloxy)-3-chloropyrazine is a substituted pyrazine derivative. The core of its structure is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted at the 2-position with a secondary butoxy group and at the 3-position with a chlorine atom.

A comprehensive summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-(Butan-2-yloxy)-3-chloropyrazine

| Property | Value | Source |

| Molecular Weight | 186.64 g/mol | [1] |

| Molecular Formula | C8H11ClN2O | [1] |

| IUPAC Name | 2-(butan-2-yloxy)-3-chloropyrazine | [1] |

| CAS Number | 1247532-74-6 | [1] |

| InChI | InChI=1S/C8H11ClN2O/c1-3-6(2)12-8-7(9)10-4-5-11-8/h4-6H,3H2,1-2H3 | [1] |

| InChI Key | JNWHAELNHGGIIC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCC(C)OC1=C(N=CC=N1)Cl | [1] |

| Calculated XLogP3 | 2.4 | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthesis would start from 2,3-dichloropyrazine. This commercially available starting material can be reacted with butan-2-ol in the presence of a strong base to facilitate the formation of the corresponding alkoxide.

Diagram 1: Proposed Synthesis of 2-(Butan-2-yloxy)-3-chloropyrazine

Sources

Technical Monograph: 2-(Butan-2-yloxy)-3-chloropyrazine

Topic: 2-(Butan-2-yloxy)-3-chloropyrazine IUPAC name Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Strategic Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

The molecule 2-(butan-2-yloxy)-3-chloropyrazine (also known as 2-sec-butoxy-3-chloropyrazine) represents a critical class of heteroaromatic building blocks used in the synthesis of pharmaceutical agents. Its value lies in its bifunctionality : it possesses an electrophilic handle (C3-chlorine) amenable to transition-metal catalysis and a lipophilic ether side chain (C2-sec-butoxy) that modulates physicochemical properties such as LogP and membrane permeability.

This guide provides a comprehensive technical analysis of this scaffold, detailing its nomenclature logic, synthesis via nucleophilic aromatic substitution (

Chemical Identity & Nomenclature

Correct IUPAC nomenclature is essential for patent clarity and database registration.

-

IUPAC Name: 2-(Butan-2-yloxy)-3-chloropyrazine

-

Alternative Names: 2-sec-Butoxy-3-chloropyrazine; 3-Chloro-2-(1-methylpropoxy)pyrazine.

-

Molecular Formula:

-

Molecular Weight: 186.64 g/mol

Nomenclature Logic (IUPAC Rules)

-

Parent Structure: Pyrazine (1,4-diazine). Numbering starts at a nitrogen atom (

). -

Substituents:

-

Position 2: Butan-2-yloxy group (alkoxy).

-

Position 3: Chloro group (halo).

-

-

Prioritization: In IUPAC nomenclature for heterocycles, when locants are equivalent (2,3 vs 3,2), substituents are assigned lower locants based on alphabetical order.

-

Stereochemistry: The sec-butyl group contains a chiral center. Unless specified as (

)- or (

Synthesis Strategy: Regioselective

The most robust synthesis of 2-(butan-2-yloxy)-3-chloropyrazine utilizes Nucleophilic Aromatic Substitution (

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[3][4] The pyrazine ring, being electron-deficient (π-deficient), is highly susceptible to nucleophilic attack.

-

Nucleophile Formation: 2-Butanol is deprotonated by a base (e.g., NaH or KOtBu) to form the alkoxide.

-

Meisenheimer Complex: The alkoxide attacks the C2/C3 position of 2,3-dichloropyrazine.

-

Elimination: Chloride is expelled, restoring aromaticity.

Regioselectivity & Control

Why Mono-substitution? A common concern is over-alkylation to form the 2,3-dialkoxy species. However, mono-substitution is kinetically favored due to electronic deactivation:

-

Inductive Effect (-I): The initial chlorine atoms are electron-withdrawing, activating the ring.

-

Resonance Effect (+M): Once the first alkoxy group is installed, the oxygen atom donates electron density into the ring via resonance. This raises the LUMO energy of the pyrazine, making the remaining C-Cl bond significantly less electrophilic and preventing a second substitution under controlled conditions.

Visualization: Synthesis Workflow

The following diagram illustrates the reaction pathway and the electronic deactivation that prevents over-reaction.

Figure 1: Reaction pathway for the mono-alkoxylation of 2,3-dichloropyrazine.

Experimental Protocol

Objective: Synthesis of 2-(butan-2-yloxy)-3-chloropyrazine on a 10 mmol scale.

Materials

| Reagent | Equiv.[1][5][6][7] | Amount | Role |

| 2,3-Dichloropyrazine | 1.0 | 1.49 g | Substrate |

| 2-Butanol (anhydrous) | 1.1 | 1.0 mL | Nucleophile Source |

| Sodium Hydride (60% in oil) | 1.2 | 0.48 g | Base |

| THF (anhydrous) | - | 15 mL | Solvent |

Step-by-Step Methodology

-

Preparation of Alkoxide:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add Sodium Hydride (NaH) and wash with dry hexane (2 x 5 mL) to remove mineral oil if high purity is required (optional for general synthesis).

-

Suspend NaH in anhydrous THF (10 mL) and cool to 0°C in an ice bath.

-

Add 2-Butanol dropwise over 10 minutes. Evolution of

gas will be observed. Stir for 30 minutes at 0°C to ensure complete deprotonation.

-

-

Coupling Reaction:

-

Dissolve 2,3-Dichloropyrazine in THF (5 mL).

-

Add the pyrazine solution dropwise to the alkoxide mixture at 0°C.

-

Note: Reverse addition (alkoxide to pyrazine) is recommended if bis-alkylation is observed, but for 2,3-dichloropyrazine, the deactivation effect usually allows standard addition.

-

Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.

-

-

Work-up & Purification:

-

Quench the reaction carefully with saturated

solution (5 mL). -

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with brine, dry over

, and concentrate under reduced pressure. -

Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-10% EtOAc in Hexanes. The product typically elutes as a colorless to pale yellow oil.

-

Reactivity Profile & Downstream Applications

The resulting 2-(butan-2-yloxy)-3-chloropyrazine is a versatile intermediate. The C3-chlorine atom serves as a "warhead" for cross-coupling reactions, allowing the rapid generation of diverse libraries.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (kinase inhibitor scaffolds).

-

Buchwald-Hartwig Amination: Displacement of Cl with amines to form 2-alkoxy-3-aminopyrazines.

-

Sonogashira Coupling: Reaction with terminal alkynes. (See Reference 2 regarding 2-alkynyl-3-chloropyrazines for viral targets).

Visualization: Divergent Synthesis

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Favored naming of heterocycles and priority of alkoxy vs halo substituents.

-

Pyrazine Scaffolds in Medicinal Chemistry: In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. (2021). Journal of Molecular Structure.

-

Regioselectivity in SNAr: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (ResearchGate).[7][8]

- General Reactivity of Chloropyrazines:The Pyrazines: Supplement 1 (Chemistry of Heterocyclic Compounds). Wiley-Interscience.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. mdpi.com [mdpi.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. medjpps.com [medjpps.com]

- 6. Appel Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of 2-(butan-2-yloxy)-3-chloropyrazine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(butan-2-yloxy)-3-chloropyrazine, a key heterocyclic intermediate in medicinal chemistry and drug development. The document details a robust synthetic protocol centered on the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyrazine with sec-butanol. It offers an in-depth exploration of the underlying reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and theoretically grounded understanding of this synthesis.

Introduction and Strategic Overview

Pyrazine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their prevalence in biologically active molecules. The targeted compound, 2-(butan-2-yloxy)-3-chloropyrazine, serves as a valuable building block for creating more complex molecular architectures. The strategic introduction of the sec-butoxy group onto the pyrazine core while retaining a chlorine atom at the adjacent position allows for subsequent, orthogonal functionalization, for instance, through cross-coupling reactions.

The synthesis described herein proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) pathway. This strategy is predicated on the electron-deficient nature of the pyrazine ring, which is highly activated towards nucleophilic attack. The two nitrogen atoms within the ring act as powerful electron-withdrawing groups, facilitating the displacement of a halide by a suitable nucleophile.

The chosen nucleophile is the sec-butoxide anion, generated in situ from butan-2-ol and a strong base. The reaction selectively displaces one of the two chlorine atoms on the 2,3-dichloropyrazine starting material, a regioselectivity governed by the electronic properties of the pyrazine system.

Mechanistic Considerations: The Addition-Elimination Pathway

The synthesis of 2-(butan-2-yloxy)-3-chloropyrazine is a prime example of the SNAr addition-elimination mechanism.[1][2] Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), the SNAr reaction on an aromatic ring involves a two-step process.

-

Nucleophilic Addition: The reaction is initiated by the attack of the highly nucleophilic sec-butoxide anion on one of the electron-deficient carbons of the pyrazine ring bearing a chlorine atom. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

-

Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring through resonance. This stabilization is crucial for the reaction to proceed.

-

Elimination and Aromatization: In the final step, the aromaticity of the ring is restored by the expulsion of a chloride ion, which is a good leaving group. This elimination step is typically fast and irreversible.

The pyrazine ring's inherent electronic properties make it an excellent substrate for this type of transformation.[3][4]

Sources

2-(Butan-2-yloxy)-3-chloropyrazine spectral data

An In-Depth Technical Guide to the Spectral Analysis of 2-(Butan-2-yloxy)-3-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their unique electronic properties and ability to participate in hydrogen bonding.[1] The compound 2-(butan-2-yloxy)-3-chloropyrazine is a key intermediate in the synthesis of more complex molecules, making its unambiguous structural confirmation paramount.[2] This guide provides a comprehensive analysis of the expected spectral data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a self-validating system, this document explains the causal relationships between the molecule's structure and its spectral output, providing researchers with the tools for confident identification and quality control.

The structural integrity of any synthesized compound is the foundation of its potential therapeutic efficacy and safety. Spectroscopic analysis provides a non-destructive method to elucidate the precise molecular structure, identify impurities, and ensure batch-to-batch consistency. For a molecule like 2-(butan-2-yloxy)-3-chloropyrazine, with its distinct aromatic and aliphatic regions, each spectroscopic technique offers a unique piece of the structural puzzle.

Caption: Molecular Structure of 2-(Butan-2-yloxy)-3-chloropyrazine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the number and connectivity of hydrogen atoms in a molecule. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent in the pyrazine ring, along with the oxygen of the ether linkage, creates distinct chemical environments for each proton.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-(butan-2-yloxy)-3-chloropyrazine in a standard solvent like CDCl₃ would exhibit signals corresponding to the two aromatic protons on the pyrazine ring and the eleven aliphatic protons of the butan-2-yloxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazine H-5 | ~8.0 - 8.2 | Doublet (d) | ~2.5 - 3.0 | 1H |

| Pyrazine H-6 | ~7.8 - 8.0 | Doublet (d) | ~2.5 - 3.0 | 1H |

| O-CH (sec-butyl) | ~5.2 - 5.4 | Sextet | ~6.0 - 6.5 | 1H |

| CH₂ (sec-butyl) | ~1.7 - 1.9 | Multiplet (m) | ~7.0 - 7.5 | 2H |

| CH₃ (sec-butyl, adjacent to CH) | ~1.3 - 1.5 | Doublet (d) | ~6.0 - 6.5 | 3H |

| CH₃ (sec-butyl, terminal) | ~0.9 - 1.1 | Triplet (t) | ~7.0 - 7.5 | 3H |

Causality of Spectral Features

-

Aromatic Protons (H-5, H-6): The protons on the pyrazine ring are significantly deshielded due to the aromatic ring current and the electron-withdrawing effects of the two nitrogen atoms, placing their signals far downfield.[3][4] They appear as doublets due to coupling with each other.

-

O-CH Proton: This methine proton is directly attached to the oxygen atom, which strongly deshields it, resulting in a chemical shift around 5.3 ppm. Its signal is split into a sextet by the adjacent methyl (3H) and methylene (2H) protons (n+1 rule, 5 neighbors + 1 = 6).[4][5]

-

Aliphatic Protons: The remaining protons of the butoxy group appear in the upfield region, characteristic of aliphatic systems.[6] Their multiplicities are determined by the number of neighboring protons, providing clear evidence for the sec-butyl structure.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(butan-2-yloxy)-3-chloropyrazine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse with a relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Caption: Workflow for ¹H NMR Data Acquisition and Analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-(butan-2-yloxy)-3-chloropyrazine will give a distinct signal.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrazine, C-O) | ~158 - 162 |

| C-3 (Pyrazine, C-Cl) | ~145 - 149 |

| C-5 (Pyrazine, C-H) | ~142 - 146 |

| C-6 (Pyrazine, C-H) | ~135 - 139 |

| O-CH (sec-butyl) | ~75 - 79 |

| CH₂ (sec-butyl) | ~28 - 32 |

| CH₃ (sec-butyl, adjacent to CH) | ~18 - 22 |

| CH₃ (sec-butyl, terminal) | ~9 - 13 |

Causality of Spectral Features

-

Pyrazine Carbons: The carbons of the pyrazine ring are in the aromatic region (120-160 ppm). The C-2 carbon, bonded to the highly electronegative oxygen, is the most deshielded.[7] The C-3 carbon, attached to chlorine, is also significantly downfield.

-

Aliphatic Carbons: The carbons of the butoxy group appear in the upfield region (< 80 ppm). The O-CH carbon is the most downfield of this group due to its direct attachment to oxygen.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a NMR spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz proton instrument).

-

Acquisition Parameters:

-

Employ a proton-decoupled sequence to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data

-

Molecular Formula: C₈H₁₁ClN₂O

-

Molecular Weight: 186.64 g/mol

-

Molecular Ion (M⁺): The primary molecular ion peak will appear at m/z = 186. A key diagnostic feature will be the presence of an isotopic peak at m/z = 188 (M+2) with approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[8]

Predicted Fragmentation Pattern

| m/z Value | Proposed Fragment | Notes |

| 186/188 | [C₈H₁₁ClN₂O]⁺ | Molecular ion (M⁺) with characteristic chlorine isotope pattern. |

| 157/159 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the butoxy group. |

| 129/131 | [M - C₄H₉O]⁺ | Loss of the butoxy radical, leaving the 3-chloropyrazinyl cation. |

| 113 | [C₄H₃N₂O]⁺ | Loss of the sec-butyl group and chlorine. |

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[8]

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

-

Acquisition Parameters (ESI):

-

Infuse the sample solution directly into the ESI source.

-

Operate in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 187/189.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic (Pyrazine Ring) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Butoxy Group)[6] |

| 1550 - 1600 | C=N Stretch | Pyrazine Ring |

| 1450 - 1500 | C=C Stretch | Pyrazine Ring |

| 1200 - 1250 | C-O Stretch | Aryl-Alkyl Ether |

| 1000 - 1100 | C-O Stretch | Aliphatic Ether |

| 750 - 850 | C-Cl Stretch | Aryl Halide |

Causality of Spectral Features

-

C-H Stretching: The spectrum will show distinct absorptions for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).[6]

-

Pyrazine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazine ring will appear in the 1450-1600 cm⁻¹ region.[1][9]

-

C-O Ether Stretch: A strong, prominent peak corresponding to the C-O stretching of the aryl-alkyl ether linkage is expected around 1200-1250 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ is the "fingerprint region," containing complex vibrations that are unique to the molecule as a whole, including the C-Cl stretch.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Data Processing: Identify and label the major absorption peaks in the spectrum.

Conclusion

The structural elucidation of 2-(butan-2-yloxy)-3-chloropyrazine is reliably achieved through a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides complementary data that, when synthesized, offers an unambiguous confirmation of the molecule's identity. The ¹H NMR confirms the proton environment and connectivity, ¹³C NMR maps the carbon framework, Mass Spectrometry establishes the molecular weight and fragmentation, and IR spectroscopy identifies the key functional groups. This guide provides the predictive data and validated protocols necessary for researchers in drug development to confidently characterize this important chemical intermediate.

References

-

Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. ResearchGate. [Link]

-

Infrared spectrometry of pyrazines. ResearchGate. [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

-

Mass spectra of tentatively identified pyrazine products. ResearchGate. [Link]

-

Identification of hydroxymethylpyrazines using mass spectrometry. PubMed. [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]

-

Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared–Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations. ACS Publications. [Link]

-

Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate. [Link]

-

Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]

-

Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. ResearchGate. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

2-(butan-2-yloxy)-3-chloropyrazine, 95%. Chembeez. [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

-

Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [Link]

-

13C NMR Spectrum (1D, 25 MHz, D2O, predicted). NP-MRD. [Link]

-

The four facets of 1H NMR spectroscopy. University of Puget Sound. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

-

How to interpret an NMR spectrum. University of Rochester. [Link]

-

N.M.R. spectra of pyrazine and p-benzoquinone oriented in a nematic phase. ResearchGate. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine. PMC. [Link]

-

Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. [Link]

-

2-[(2R)-butan-2-yl]-3-methoxypyrazine. PubChem. [Link]

-

Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. ResearchGate. [Link]

-

12.9: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- Process for the preparation of 2, 3-dichloropyrazine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. azooptics.com [azooptics.com]

- 5. How to interpret NMR spectra [iverson.cm.utexas.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

2-(Butan-2-yloxy)-3-chloropyrazine safety and handling

An In-depth Technical Guide to the Safe Handling and Use of 2-(Butan-2-yloxy)-3-chloropyrazine

Introduction

2-(Butan-2-yloxy)-3-chloropyrazine is a substituted pyrazine derivative with the CAS Number 1247532-74-6 and molecular formula C8H11ClN2O[1]. As a halogenated heterocyclic compound, it serves as a valuable intermediate in medicinal chemistry and drug development for the synthesis of more complex molecular architectures. The presence of a chloropyrazine ring and a butoxy ether linkage dictates its reactivity and, consequently, the necessary safety and handling protocols.

This guide provides a comprehensive overview of the safety considerations, handling procedures, and potential reactivity of 2-(Butan-2-yloxy)-3-chloropyrazine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following information has been expertly synthesized and extrapolated from data on structurally related compounds, namely 2-chloropyrazine and 2-butanol, to provide a robust framework for its safe utilization in a research and development setting.

Hazard Identification and Risk Assessment

The primary hazards associated with 2-(Butan-2-yloxy)-3-chloropyrazine are inferred from its constituent parts: the 2-chloropyrazine core and the 2-butanol ether side chain. The chloropyrazine moiety is known to be a potential irritant and toxicant, while 2-butanol is a flammable liquid.

1.1. Postulated GHS Classification

Based on analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.

| Hazard Class | Hazard Category | Postulated Hazard Statement | Basis of Analogy |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour | 2-Chloropyrazine[2], 2-Butanol |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2-Chloropyrazine[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Chloropyrazine[2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | 2-Chloropyrazine[2], 2-Butanol |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 2-Chloropyrazine[2], 2-Butanol |

1.2. Routes of Exposure and Toxicological Profile

-

Inhalation: Vapors may cause irritation to the respiratory tract[2]. Due to its potential volatility, handling in a well-ventilated area is crucial.

-

Skin Contact: May cause skin irritation[2]. Prolonged contact should be avoided. The compound may potentially be absorbed through the skin.

-

Eye Contact: Expected to cause serious eye irritation[2].

-

Ingestion: Considered harmful if swallowed[2].

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of 2-(Butan-2-yloxy)-3-chloropyrazine, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors[2].

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[3].

-

Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contact is suspected.

-

Protective Clothing: A flame-retardant lab coat and closed-toe shoes are required. For large quantities, additional protective clothing may be necessary.

2.2. Hygiene Practices

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory[2].

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored[2].

-

Contaminated clothing should be removed immediately and laundered separately before reuse[2].

2.3. Storage

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition[2]. The compound is expected to be a flammable liquid.

-

Store separately from strong oxidizing agents and strong acids[4].

-

Ground and bond containers when transferring material to prevent static discharge[2].

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

-

In case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].

-

In case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[5].

-

In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

-

In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6].

-

Spill Response: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the chemical to enter drains[2].

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water spray may be used to cool containers[3]. Vapors may form explosive mixtures with air[2].

Chemical Reactivity and Stability

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Reactivity: The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a key feature for its use as a synthetic intermediate. The reactivity is enhanced by the electron-withdrawing nature of the pyrazine nitrogens[7].

-

Incompatible Materials: Strong oxidizing agents and strong acids[4].

-

Hazardous Decomposition Products: Upon combustion, it may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas[2].

Illustrative Experimental Workflow: Suzuki Coupling

To contextualize the safety and handling protocols, a representative experimental workflow for a Suzuki coupling reaction is provided below. This protocol is illustrative and should be adapted based on specific laboratory conditions and reagents.

Objective: To couple 2-(Butan-2-yloxy)-3-chloropyrazine with a boronic acid to demonstrate a typical synthetic application.

Step-by-Step Methodology:

-

Reagent Preparation (in a fume hood):

-

Weigh 2-(Butan-2-yloxy)-3-chloropyrazine, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in separate containers.

-

Prepare a solution of the base in deionized water.

-

Prepare a solution of the other reagents in a suitable solvent (e.g., dioxane or a toluene/ethanol mixture).

-

-

Reaction Setup (in a fume hood):

-

Assemble a flame-dried round-bottom flask with a stir bar and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Add the weighed solids to the flask.

-

Using a syringe, add the solvent, followed by the aqueous base solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Extraction (in a fume hood):

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification and Analysis:

-

Concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

-

Analyze the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

-

Visual Diagrams

Caption: Figure 1: A generalized workflow for a Suzuki coupling reaction.

Caption: Figure 2: The key reactivity of the chloropyrazine core.

References

- Sigma-Aldrich. (2025, November 6).

- Thermo Fisher Scientific. (2007, July 24).

- Actylis Lab Solutions. (2010, June 10).

- Chembeez. (n.d.). 2-(butan-2-yloxy)-3-chloropyrazine, 95%.

- Techno PharmChem. (n.d.).

- CymitQuimica. (n.d.).

- TCI Chemicals. (2025, May 5).

- CAMEO Chemicals - NOAA. (n.d.). 2-CHLOROPYRIDINE.

- Clover Chemicals Ltd. (2024, February 9).

- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1995-2004.

- Jubilant Ingrevia Limited. (2024, March 7).

- Synerzine. (2018, June 22).

- MDPI. (2025, December 22).

- Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.

- Flavor and Extract Manufacturers Association. (n.d.). 2-ISOBUTYL-3-METHOXYPYRAZINE.

- Google Patents. (n.d.).

- A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024, March 31).

- PubChem. (n.d.). 2-(3-Butynyloxy)tetrahydro-2H-pyran.

- Carl ROTH. (n.d.).

Sources

- 1. 2-(butan-2-yloxy)-3-chloropyrazine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 2-CHLOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cloverchem.co.uk [cloverchem.co.uk]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile & Safety Protocols: 2-(Butan-2-yloxy)-3-chloropyrazine

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Butan-2-yloxy)-3-chloropyrazine (CAS: 1247532-74-6), a critical heterocyclic intermediate used in the synthesis of pharmaceutical scaffolds and high-value flavorants. As a 2,3-disubstituted pyrazine, its chemical behavior is defined by the interplay between the electron-withdrawing chlorine atom and the electron-donating sec-butoxy group. This document synthesizes physicochemical data, manufacturing logic, and predicted safety profiles to establish a self-validating protocol for its handling and experimental application.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification

-

IUPAC Name: 2-(butan-2-yloxy)-3-chloropyrazine

-

Common Synonyms: 2-sec-butoxy-3-chloropyrazine; 3-Chloro-2-(1-methylpropoxy)pyrazine

-

CAS Number: 1247532-74-6

-

Molecular Formula: C

H -

SMILES: CCC(C)Oc1nc(Cl)cn1

Physicochemical Constants (Experimental & Predicted)

The following data aggregates experimental values from analogous chloropyrazines and calculated descriptors for the specific sec-butoxy derivative.

| Property | Value | Source/Rationale |

| Molecular Weight | 186.64 g/mol | Calculated |

| Physical State | Liquid (at 20°C) | Analogous to 2-alkoxy-3-chloropyrazines |

| Appearance | Colorless to Pale Yellow | Typical of halogenated pyrazines |

| Boiling Point | ~85–95 °C @ 1 mmHg | Predicted based on 2-sec-butyl-3-methoxypyrazine (50°C @ 1mmHg) and mass increase from Cl substitution [1, 5]. |

| Density | 1.15 – 1.20 g/mL | Estimated (2,3-Dichloropyrazine = 1.43 g/mL; Alkoxy group reduces density) [4]. |

| LogP | 2.4 – 2.9 | Predicted (Lipophilic due to butyl chain and Cl) [1]. |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic character dominates. |

Part 2: Synthesis & Manufacturing Logic

Synthetic Pathway: Nucleophilic Aromatic Substitution (S Ar)

The most robust synthesis involves the regioselective displacement of one chlorine atom in 2,3-dichloropyrazine by the sec-butoxide anion. The presence of the second chlorine atom activates the ring, making the first displacement facile. However, controlling stoichiometry is critical to prevent bis-substitution (formation of 2,3-di-sec-butoxypyrazine).

Reaction Mechanism[1]

-

Activation: 2,3-Dichloropyrazine is electrophilic at C2/C3 due to the inductive effect of the nitrogen atoms and chlorine substituents.

-

Nucleophilic Attack: The sec-butoxide anion (generated in situ) attacks the C2 position.

-

Meisenheimer Complex: A transient intermediate forms.

-

Elimination: Chloride ion is expelled, restoring aromaticity.

Synthesis Workflow Diagram

The following diagram outlines the critical process control points (CPCP) to ensure mono-substitution selectivity.

Caption: Figure 1. Controlled synthesis workflow for 2-(Butan-2-yloxy)-3-chloropyrazine emphasizing stoichiometry control to prevent bis-substitution.

Part 3: Hazard Identification & Risk Assessment

Given the absence of a specific public MSDS for CAS 1247532-74-6, this profile is derived using Read-Across Methodology from the structural parent 2,3-Dichloropyrazine (CAS 4858-85-9) and 2-chloropyrazine [2, 4].

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Toxicology Insights

-

Acute Toxicity: Likely harmful if swallowed (Category 4 inference from chloropyrazines).

-

Sensitization: Pyrazine derivatives can be sensitizers; minimize dermal exposure.

-

Reactivity: The C-Cl bond is reactive toward nucleophiles (amines, thiols) in biological systems, potentially leading to protein alkylation.

Part 4: Handling, Storage, & Emergency Protocols[8]

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended. The ether linkage is stable, but the chloropyrazine ring can degrade under oxidative stress or UV light.

-

Incompatibility: Strong oxidizing agents, strong acids, and strong nucleophiles (amines).

Emergency Response Logic

The following decision tree guides immediate response to exposure incidents.

Caption: Figure 2.[6][7][8] Emergency response decision tree for exposure to chloropyrazine derivatives.

Part 5: Experimental Application & Quality Control

Standardized Synthesis Protocol

Objective: Synthesis of 2-(Butan-2-yloxy)-3-chloropyrazine (10 mmol scale).

-

Preparation of Alkoxide:

-

In a flame-dried 50 mL round-bottom flask under Argon, suspend Sodium Hydride (60% in oil, 0.44 g, 11 mmol) in anhydrous THF (10 mL).

-

Cool to 0°C. Dropwise add 2-Butanol (1.0 mL, 11 mmol). Stir for 30 min until H

evolution ceases.

-

-

Coupling:

-

Dissolve 2,3-Dichloropyrazine (1.49 g, 10 mmol) in THF (5 mL).

-

Add the pyrazine solution dropwise to the alkoxide at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

-

Work-up:

-

Quench with saturated NH

Cl (20 mL). -

Extract with Ethyl Acetate (3 x 20 mL).

-

Dry organic layer over Na

SO

-

-

Purification:

-

Purify via silica gel flash chromatography (Gradient: 0%

10% EtOAc in Hexanes). -

Yield Expectation: 75–85%.

-

Quality Control (QC) Parameters

-

HPLC Purity: >98% (UV @ 254 nm).

-

H NMR Diagnostic Signals:

-

Pyrazine protons: Two doublets (or singlets depending on resolution) in the aromatic region (8.0–8.3 ppm).

-

sec-Butoxy methine: Multiplet around 5.1–5.3 ppm.

-

-

Mass Spectrometry: [M+H]

= 187.06 (Cl isotope pattern 3:1).

Application in Drug Discovery

This compound serves as a versatile scaffold. The chlorine atom at C3 is highly susceptible to further S

References

-

Chembeez. (n.d.). 2-(butan-2-yloxy)-3-chloropyrazine, 95%. Retrieved from [Link]

-

Matsumoto, K., & Kurata, H. (2016). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. National Institute of Informatics. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine Properties. Retrieved from [Link]

-

Reddy's Institute of Life Sciences. (2021). In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines. PMC. Retrieved from [Link]

Sources

- 1. Chlorpromazine (Thoradol, Thorazine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. chemos.de [chemos.de]

- 4. synerzine.com [synerzine.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chembk.com [chembk.com]

- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

An In-depth Technical Guide to the Physical Properties of 2-(butan-2-yloxy)-3-chloropyrazine

Introduction

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile chemical properties and biological activities.[1] This guide focuses on 2-(butan-2-yloxy)-3-chloropyrazine, a substituted chloropyrazine with potential applications stemming from its unique combination of a heterocyclic aromatic core and a flexible alkoxy side chain. Due to the limited availability of experimental data for this specific compound, this document serves as a comprehensive manual for its physical characterization. We will present the known and predicted properties and provide detailed, field-proven protocols for determining its key physical characteristics, including melting point, boiling point, and solubility. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind these experimental choices.

Molecular Structure and Known Properties

The foundational step in characterizing any compound is to understand its molecular identity. The structure of 2-(butan-2-yloxy)-3-chloropyrazine, with its key identifiers, is summarized below.

Table 1: Chemical Identity and Predicted Properties of 2-(butan-2-yloxy)-3-chloropyrazine

| Property | Value | Source |

| IUPAC Name | 2-(butan-2-yloxy)-3-chloropyrazine | [2] |

| CAS Number | 1247532-74-6 | [2] |

| Molecular Formula | C₈H₁₁ClN₂O | [2] |

| Molecular Weight | 186.64 g/mol | [2] |

| Predicted XLogP3 | 2.4 | [2] |

XLogP3 is a computed value for the octanol-water partition coefficient, which indicates the lipophilicity of a compound. A value of 2.4 suggests that 2-(butan-2-yloxy)-3-chloropyrazine is likely to have moderate solubility in organic solvents and limited solubility in water.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for determining the essential physical properties of 2-(butan-2-yloxy)-3-chloropyrazine. These methods are standard in organic chemistry laboratories and are designed to yield reliable and reproducible results.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.[3][4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress this range.[3][4]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. This occurs when the thermal energy overcomes the intermolecular forces holding the molecules in a crystal lattice.[4]

Apparatus:

-

Capillary tubes (sealed at one end)[3]

-

Mortar and pestle

-

Spatula

Protocol:

-

Sample Preparation: If the compound is a solid, finely grind a small amount to a powder using a mortar and pestle. This ensures uniform heat transfer.[4][6]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[5][7]

-

Initial (Rapid) Determination: Place the capillary tube in the Mel-Temp apparatus. Heat the sample at a relatively fast rate (e.g., 10-15°C per minute) to get an approximate melting point.[5]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[5] Insert a new sample and heat at a slow, controlled rate of 1-2°C per minute.[3]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.[4]

Boiling Point Determination (Micro Method)

For liquid compounds, the boiling point is a key physical constant. This micro method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] At this temperature, the liquid undergoes bulk vaporization.

Apparatus:

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block on a hot plate or a Thiele tube with oil)[11][12]

-

Clamp and stand

Protocol:

-

Sample Preparation: Add a few milliliters of the liquid 2-(butan-2-yloxy)-3-chloropyrazine to a small test tube.[10]

-

Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the liquid.[9][11]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb. Clamp the assembly so that it is immersed in a heating bath (e.g., the well of an aluminum block or a Thiele tube).[9]

-

Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, turn off the heat and allow the apparatus to cool slowly.

-

Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9] It is advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[8]

Qualitative Solubility Analysis

Understanding a compound's solubility provides insights into its polarity and the presence of acidic or basic functional groups.[13][14]

Principle: The principle of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The presence of ionizable functional groups (like amines or carboxylic acids) can alter solubility in aqueous acids or bases.[15]

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

pH paper

Solvents:

-

Deionized water

-

Diethyl ether

-

5% Aqueous Sodium Hydroxide (NaOH)

-

5% Aqueous Sodium Bicarbonate (NaHCO₃)

-

5% Aqueous Hydrochloric Acid (HCl)

Protocol:

-

General Procedure: In a small test tube, add approximately 30 mg of the compound to 1 mL of the solvent.[15] Shake the tube vigorously for about 30 seconds.[15] Observe if the compound dissolves completely. A substance is generally considered soluble if it dissolves to the extent of about 3% (30 mg in 1 mL).

-

Solubility Workflow: Follow the workflow illustrated in the diagram below. Begin by testing the solubility in water.

-

pH Testing: If the compound is water-soluble, test the pH of the aqueous solution with pH paper to determine if it is acidic, basic, or neutral.[15]

Workflow for Qualitative Solubility Testing

Caption: Workflow for the qualitative solubility analysis of an organic compound.

Interpretation for 2-(butan-2-yloxy)-3-chloropyrazine:

-

Given the butoxy and pyrazine groups, the compound is expected to be insoluble in water but soluble in organic solvents like diethyl ether.

-

The pyrazine nitrogens are weakly basic. Therefore, solubility in 5% HCl might be observed, indicating the presence of a basic functional group.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for 2-(butan-2-yloxy)-3-chloropyrazine is not widely available, guidelines can be inferred from related compounds like 2-chloropyrazine.[16][17]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[16]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[16]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[16] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[16][17] Keep the container tightly sealed.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[16]

Conclusion

This guide provides a comprehensive framework for the characterization of the physical properties of 2-(butan-2-yloxy)-3-chloropyrazine. While experimental data for this specific molecule is sparse, the established protocols detailed herein offer a clear and reliable path for researchers to determine its melting point, boiling point, and solubility profile. Adherence to these methodologies and safety guidelines will ensure the generation of accurate and reproducible data, which is essential for the advancement of research and development in any field utilizing this promising compound.

References

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). Determination of the melting point. Retrieved from [Link]

-

North Carolina School of Science and Mathematics. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Chembeez. (n.d.). 2-(butan-2-yloxy)-3-chloropyrazine, 95%. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

My Life Science Career. (2025, September 18). Determination of Melting Point Lab. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Ankara University. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

Online Chemistry Lab. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Classification of Organic Compounds. Retrieved from [Link]

-

Fisher Scientific. (2025, December 19). SAFETY DATA SHEET. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(2R)-butan-2-yl]-3-methoxypyrazine. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-(butan-2-yloxy)-3-chloropyrazine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. almaaqal.edu.iq [almaaqal.edu.iq]

- 5. Determination of Melting Point Lab - My Life Science Career [mylifesciencecareer.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. csub.edu [csub.edu]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.ca [fishersci.ca]

Introduction: The Chloropyrazine Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Chloropyrazine Compounds

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a "privileged scaffold" in medicinal chemistry.[1] When a chlorine atom is introduced to this ring, the resulting chloropyrazine core becomes a highly versatile building block for creating a vast array of therapeutic agents.[2][3] This versatility stems from the reactivity of the chlorine atom, which allows for straightforward chemical modifications, enabling medicinal chemists to fine-tune the pharmacological profiles of new drug candidates.[2][3] Consequently, chloropyrazine and its derivatives have attracted significant attention for their broad spectrum of biological activities, including potent anticancer, antimicrobial, and antitubercular properties.[3][4] This guide provides a comprehensive technical overview of these activities, detailing the underlying mechanisms of action, summarizing quantitative efficacy data, and presenting robust experimental protocols for their evaluation.

Key Biological Activities of Chloropyrazine Compounds

The functionalization of the chloropyrazine nucleus has led to the discovery of compounds with significant therapeutic potential across multiple disease areas.

Anticancer Activity

Chloropyrazine derivatives have emerged as a prominent class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse and often target the fundamental processes that drive cancer cell proliferation, survival, and metastasis.

-

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] Many chloropyrazine-based compounds have been developed as potent inhibitors of various kinases, disrupting signaling pathways essential for tumor growth.[1][5] For example, the repurposed antipsychotic drug chlorpromazine, a chloropyrazine derivative, has been shown to affect the phosphorylation levels of kinases within the MAPK and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton, playing a critical role in cell division.[8] Compounds that disrupt microtubule dynamics are therefore powerful anticancer agents.[8] Certain chloropyrazine derivatives function as microtubule-destabilizing agents, inhibiting the polymerization of tubulin and leading to mitotic arrest and cell death.[8]

-

Modulation of Apoptosis and Autophagy: Programmed cell death, or apoptosis, is a crucial process for eliminating damaged or cancerous cells. Chloropyrazine compounds can induce apoptosis through various mechanisms, including the activation of JNK signaling and the suppression of survival pathways.[6] In some contexts, they also modulate autophagy, a cellular recycling process that can either promote or inhibit cancer cell survival, making it a complex but important therapeutic target.[7][9]

-

Histone Acetyltransferase (HAT) Inhibition: The enzymes p300/CBP are histone acetyltransferases that play a critical role in regulating gene expression, including genes involved in cell proliferation.[10] Novel 1,4-pyrazine-containing compounds have been identified as potent and selective inhibitors of p300/CBP, demonstrating strong activity against the proliferation of various cancer cell lines.[10]

Antimicrobial and Antitubercular Activity

The chloropyrazine scaffold is a key component of pyrazinamide, a first-line drug for treating tuberculosis.[11][12] This has spurred extensive research into novel chloropyrazine derivatives with broad-spectrum antimicrobial activity.

-

Antimycobacterial Activity: Numerous studies have focused on synthesizing pyrazinamide derivatives to combat drug-resistant strains of Mycobacterium tuberculosis. By modifying the chloropyrazine core, researchers have developed compounds with activity equivalent to or greater than pyrazinamide, often with lower cytotoxicity.[11][12][13] Molecular docking studies suggest that some of these derivatives may act by inhibiting essential mycobacterial enzymes like enoyl-ACP reductase (InhA).[11][12][13]

-

Antibacterial and Antifungal Activity: Beyond tuberculosis, chloropyrazine derivatives have demonstrated efficacy against a range of pathogenic bacteria and fungi.[4] For instance, chloropyrazine-tethered pyrimidine and benzothiazepine derivatives have shown significant activity against strains like Staphylococcus aureus, Bacillus subtilis, and Aspergillus niger.[4][14] The well-known derivative chlorpromazine also exhibits antimicrobial properties, with studies showing it has killing activity against phagocytosed S. aureus and that its efficacy can be enhanced by laser irradiation.[15][16][17][18]

Mechanisms of Action: Visualized Pathways

Understanding how these compounds function at a molecular level is critical for rational drug design. The following diagrams illustrate key mechanisms.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chloropyrazine derivatives.[6][7]

Caption: Mechanism of microtubule destabilization by chloropyrazine-based tubulin inhibitors.[8]

Data Presentation: Quantitative Activity